

Allophanic acid CAS number and molecular weight

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Compound of Interest

Compound Name: *Allophanic acid*

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An In-depth Technical Guide to Allophanic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allophanic acid, a dicarboxylic acid derivative of urea, is a key intermediate in the metabolic pathways of nitrogen-containing compounds in various organisms. While its direct therapeutic applications are not yet established, its role as a substrate for allophanate hydrolase and as an inducer of the allantoin degradation pathway presents potential avenues for drug discovery, particularly in the context of infectious diseases and metabolic disorders. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, analytical methods, and biological significance of **allophanic acid**, with a focus on experimental protocols and pathway interactions.

Physicochemical Properties

Allophanic acid is a relatively simple organic molecule with the following key identifiers and properties.

Property	Value	Reference
CAS Number	625-78-5	[1][2][3][4][5]
Molecular Formula	C ₂ H ₄ N ₂ O ₃	[1][2][3]
Molecular Weight	104.07 g/mol	[1][2][5]
IUPAC Name	carbamoylcarbamic acid	[1][2]
Synonyms	Allophanate, Urea-1-carboxylate	[6]
Sodium Salt CAS	26597-39-7	[4]
Sodium Salt Formula	C ₂ H ₃ N ₂ NaO ₃	[4]
Sodium Salt MW	126.047 g/mol	[4]

Synthesis and Analysis

Experimental Protocol: Synthesis of Sodium Allophanate

While the isolation of pure **allophanic acid** is challenging, its salts, such as sodium allophanate, can be synthesized. The following protocol is based on the reaction of urea and sodium carbonate at elevated temperatures.

Materials:

- Urea
- Sodium Carbonate
- High-temperature reactor

Procedure:

- Mix urea and sodium carbonate in the desired molar ratio.
- Heat the mixture to 140°C in a suitable reactor.

- Maintain the reaction at this temperature for 2 hours.
- The resulting product will be a mixture containing sodium allophanate.
- Further purification steps, such as recrystallization, may be necessary to isolate the sodium allophanate.

Note: This is a generalized procedure, and optimization of reaction conditions, including reactant ratios, temperature, and time, may be required to maximize yield and purity.

Experimental Protocol: HPLC Analysis of Hydrophilic Organic Acids

A specific, validated HPLC method for **allophanic acid** is not readily available in the literature. However, a general method for the analysis of hydrophilic organic acids using a reversed-phase column can be adapted and optimized.

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system with a UV detector.
- Reversed-phase C18 column (e.g., 5 μm , 4.6 x 250 mm).

Reagents:

- Methanol (HPLC grade)
- Phosphoric acid (or other suitable acid for pH adjustment)
- Ultrapure water

Mobile Phase Preparation:

- Prepare an aqueous solution of 0.1% phosphoric acid.
- The mobile phase is a mixture of the acidified water and methanol (e.g., 90:10 v/v).

Chromatographic Conditions:

- Flow rate: 0.75 mL/min
- Injection volume: 20 µL
- Column temperature: Ambient or controlled (e.g., 30°C)
- Detection wavelength: Determined by UV scan of **allophanic acid** (likely in the low UV range, e.g., 210 nm).
- Mode: Isocratic

Procedure:

- Prepare a standard stock solution of the allophanate salt in the mobile phase.
- Create a series of calibration standards by diluting the stock solution.
- Prepare samples for analysis, ensuring they are filtered through a 0.45 µm filter.
- Inject the standards and samples onto the HPLC system.
- Quantify the **allophanic acid** concentration in the samples by comparing the peak areas to the calibration curve.

Note: This method will require validation for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) for **allophanic acid**.

Biological Significance and Signaling Pathways

Allophanic acid is a crucial intermediate in the allantoin degradation pathway, particularly in organisms like *Saccharomyces cerevisiae* that can utilize allantoin as a nitrogen source. This pathway is essential for nitrogen recycling and is a potential target for antifungal drug development.

Allantoin Degradation Pathway

The allantoin degradation pathway involves a series of enzymatic steps that convert allantoin to ammonia and carbon dioxide. **Allophanic acid** is the final intermediate in this pathway before it

is hydrolyzed by allophanate hydrolase.

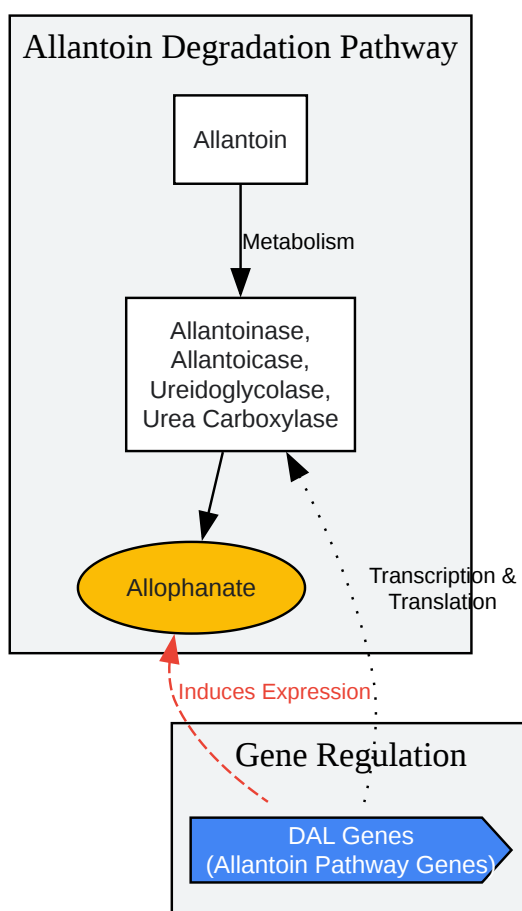


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Caption: The allantoin degradation pathway in *Saccharomyces cerevisiae*.

Regulation of the Allantoin Pathway

A key feature of this pathway is its regulation by **allophanic acid**. **Allophanic acid** acts as an inducer for the expression of the genes encoding the enzymes of the allantoin degradation pathway. This creates a positive feedback loop, ensuring the efficient catabolism of allantoin when it is available as a nitrogen source.



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Caption: Regulatory role of allophanate in the allantoin degradation pathway.

Experimental Protocol: Allophanate Hydrolase Assay

The activity of allophanate hydrolase, the enzyme that catalyzes the final step of the allantoin pathway, can be measured using a coupled enzyme assay. This assay monitors the production of ammonia, which is then used by glutamate dehydrogenase, leading to the oxidation of NADH, which can be measured spectrophotometrically.

Materials:

- Potassium allophanate (substrate)
- Purified allophanate hydrolase
- Glutamate dehydrogenase
- α -ketoglutarate
- NADH
- Reaction buffer (e.g., 100 mM potassium phosphate, pH 8.0)
- Spectrophotometer capable of reading at 340 nm

Procedure:

- Prepare a reaction mixture containing the reaction buffer, α -ketoglutarate, and NADH in a cuvette.
- Add the purified allophanate hydrolase and glutamate dehydrogenase to the mixture.
- Initiate the reaction by adding a known concentration of potassium allophanate.
- Immediately monitor the decrease in absorbance at 340 nm over time.

- The rate of NADH oxidation is proportional to the rate of ammonia production and thus the activity of allophanate hydrolase.

Calculations: The enzyme activity can be calculated using the Beer-Lambert law and the molar extinction coefficient of NADH at 340 nm ($6220 \text{ M}^{-1}\text{cm}^{-1}$).

Relevance to Drug Development

While **allophanic acid** itself is not a therapeutic agent, its central role in the allantoin degradation pathway in fungi and some bacteria makes the enzymes that produce and degrade it potential drug targets.

- **Antifungal Targets:** The allantoin pathway is important for nitrogen acquisition in pathogenic fungi like *Candida albicans*. Inhibitors of allophanate hydrolase or urea carboxylase could potentially disrupt this pathway, leading to nitrogen starvation and inhibiting fungal growth.
- **Biomaterials:** Allophanate linkages are being explored in the synthesis of polyurethanes for biomedical applications. The formation of allophanate crosslinks can modify the physical properties of these polymers, which could be useful in designing materials for drug delivery or tissue engineering.^[7]

Conclusion

Allophanic acid is a molecule of significant biochemical interest due to its role as a metabolic intermediate and a regulatory molecule in the allantoin degradation pathway. While its direct application in drug development is yet to be realized, the study of its synthesis, analysis, and biological interactions provides valuable insights for the identification of novel enzymatic targets for antimicrobial therapies and the development of advanced biomaterials. Further research into the specific enzymes of the allantoin pathway could open new avenues for therapeutic intervention.

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